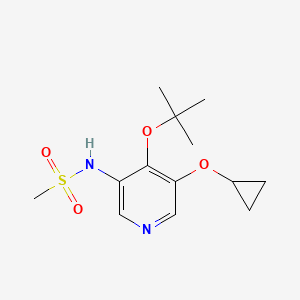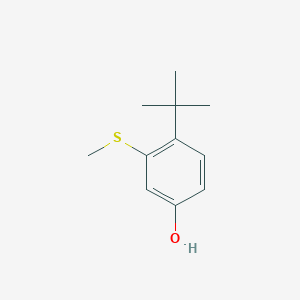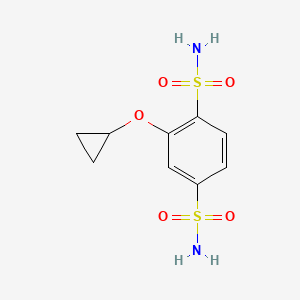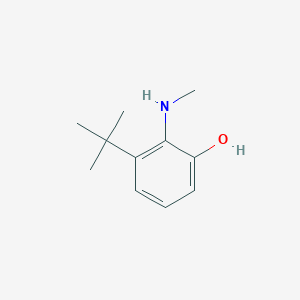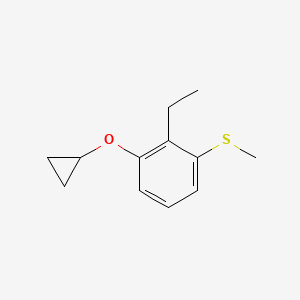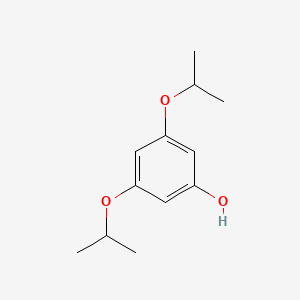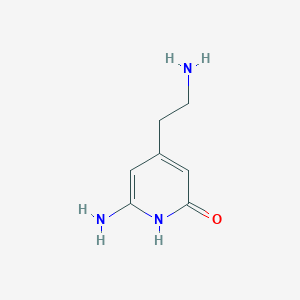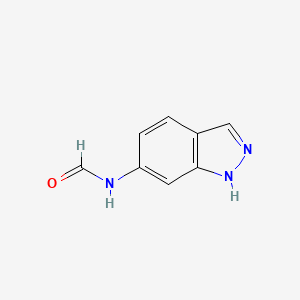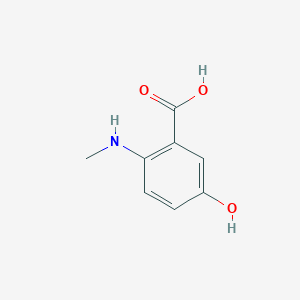
2-(Tert-butoxy)-3-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butoxy)-3-methoxyphenol is an organic compound that features a phenol group substituted with a tert-butoxy group at the second position and a methoxy group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-3-methoxyphenol typically involves the alkylation of 3-methoxyphenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be carried out under mild conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction proceeds as follows:
3-Methoxyphenol+Tert-butyl alcoholH2SO4this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tert-butoxy)-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The tert-butoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols depending on the reagents used
Applications De Recherche Scientifique
2-(Tert-butoxy)-3-methoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of polymers and as a stabilizer in various chemical formulations.
Mécanisme D'action
The mechanism of action of 2-(Tert-butoxy)-3-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tert-butoxy and methoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyphenol: Lacks the tert-butoxy group, making it less bulky and potentially less reactive.
2-(Tert-butoxy)phenol: Lacks the methoxy group, which may affect its solubility and reactivity.
3-Methoxyphenol: Lacks the tert-butoxy group, making it less bulky and potentially less reactive.
Uniqueness
2-(Tert-butoxy)-3-methoxyphenol is unique due to the presence of both tert-butoxy and methoxy groups, which confer distinct chemical and physical properties. The combination of these groups can enhance the compound’s stability, solubility, and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H16O3 |
|---|---|
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
3-methoxy-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C11H16O3/c1-11(2,3)14-10-8(12)6-5-7-9(10)13-4/h5-7,12H,1-4H3 |
Clé InChI |
YYTFSXHVTNBRFT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C=CC=C1OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



